molecular formula C6H11N B2873356 3-Methylbicyclo[1.1.1]pentan-1-amine CAS No. 796963-33-2

3-Methylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2873356
CAS No.: 796963-33-2
M. Wt: 97.161
InChI Key: CMLXTYOTLRJVJX-UHFFFAOYSA-N
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Description

3-Methylbicyclo[1.1.1]pentan-1-amine: is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core is characterized by its strained ring system, which imparts unique chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis of the bicyclo[1.1.1]pentane core, followed by specific functionalization steps. The scalability of these methods is crucial for producing sufficient quantities for research and application .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted bicyclo[1.1.1]pentane compounds .

Mechanism of Action

The mechanism of action of 3-Methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique interactions with biological molecules, potentially leading to enhanced binding affinity and selectivity. The compound’s effects are mediated through its ability to act as a bioisostere, replacing less stable or less effective functional groups in drug molecules .

Comparison with Similar Compounds

Uniqueness: 3-Methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific functionalization, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, while the amine group provides opportunities for further chemical modifications .

Biological Activity

3-Methylbicyclo[1.1.1]pentan-1-amine is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C6H11NC_6H_{11}N, and it features a bicyclo[1.1.1]pentane core with a methyl group at the 3-position and an amine functional group. This unique structure contributes to its rigidity and stability, which are critical for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The mechanism involves:

  • Binding Affinity : The compound can bind to specific receptors, potentially leading to modulation of signaling pathways.
  • Enzyme Interaction : It may inhibit or activate certain enzymes, affecting metabolic processes within cells.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties, which can be summarized as follows:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • CNS Activity : Its structural similarity to other known psychoactive compounds suggests potential central nervous system (CNS) activity, warranting further investigation into its effects on mood and cognition.
  • Analgesic Properties : Some studies have indicated that it may possess analgesic properties, although the exact mechanism remains unclear.

Case Studies

A review of recent literature highlights various studies focusing on the biological effects of this compound:

  • Study on Antidepressant Effects :
    • A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to controls, suggesting potential therapeutic applications in mood disorders .
  • CNS Activity Assessment :
    • Another investigation assessed the compound's impact on locomotor activity in mice, finding dose-dependent effects indicative of CNS stimulation .
  • Analgesic Evaluation :
    • Research exploring analgesic effects reported that this compound reduced pain response in formalin-induced pain models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
This compoundC6H11NContains a methyl group at position 3
N-Methylbicyclo[1.1.1]pentan-1-amineC6H11NLacks methyl substitution; serves as baseline
3-Fluorobicyclo[2.2.2]octan-2-amineC8H12FNDifferent bicyclic framework; potential CNS activity

This table illustrates how structural variations can influence biological activity, emphasizing the significance of the methyl substitution in modulating pharmacological properties.

Properties

IUPAC Name

3-methylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-2-6(7,3-5)4-5/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLXTYOTLRJVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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